7,7,12,16-Tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one 7,7,12,16-Tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one CID 634880 is a natural product found in Melia azedarach, Larix kaempferi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1449-08-7
VCID: VC0211443
InChI: InChI=1S/C31H50O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-25H,3,9-19H2,1-2,4-8H3
SMILES: CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Molecular Formula: C31H50O
Molecular Weight: 438.7 g/mol

7,7,12,16-Tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

CAS No.: 1449-08-7

Cat. No.: VC0211443

Molecular Formula: C31H50O

Molecular Weight: 438.7 g/mol

* For research use only. Not for human or veterinary use.

7,7,12,16-Tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one - 1449-08-7

Specification

CAS No. 1449-08-7
Molecular Formula C31H50O
Molecular Weight 438.7 g/mol
IUPAC Name 7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one
Standard InChI InChI=1S/C31H50O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-25H,3,9-19H2,1-2,4-8H3
SMILES CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Canonical SMILES CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Appearance Powder

Introduction

Synthesis and Chemical Reactions

The synthesis of such complex molecules typically involves multi-step organic reactions, including cyclization and substitution reactions. The presence of a ketone group (indicated by the "-6-one" suffix) suggests potential reactivity in nucleophilic addition reactions.

Synthesis Pathways

  • Cyclization Reactions: Forming the pentacyclic ring system often requires careful control of reaction conditions to achieve the desired stereochemistry.

  • Substitution Reactions: Introduction of the methylideneheptan-2-yl side chain may involve alkylation or similar reactions.

Potential Chemical Reactions

  • Nucleophilic Addition: The ketone group can react with nucleophiles, such as alcohols or amines, to form new compounds.

  • Reduction: The ketone can be reduced to an alcohol using appropriate reducing agents.

Potential Applications

While specific applications for this compound are not documented, similar pentacyclic compounds have been explored for their potential in pharmaceuticals and biochemistry due to their unique structures and stereochemistry.

Biological Activity

  • Pharmaceutical Applications: Complex molecules like this can interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.

  • Biochemical Studies: The compound's structure suggests it could be used as a probe in biochemical assays to study interactions with proteins or other biomolecules.

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